molecular formula C9H5F4NO3 B13491723 3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid

3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid

Cat. No.: B13491723
M. Wt: 251.13 g/mol
InChI Key: IVOLOTAYQUBKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid is a fluorinated benzoic acid derivative. This compound is characterized by the presence of both fluoro and trifluoroacetamido groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid typically involves the introduction of fluoro and trifluoroacetamido groups onto a benzoic acid backbone. One common method involves the reaction of 3-fluorobenzoic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoroacetamido groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoroacetamido groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-(Trifluoroacetyl)benzoic acid

Uniqueness

3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the presence of both fluoro and trifluoroacetamido groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H5F4NO3

Molecular Weight

251.13 g/mol

IUPAC Name

3-fluoro-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H5F4NO3/c10-5-3-4(7(15)16)1-2-6(5)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16)

InChI Key

IVOLOTAYQUBKNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)NC(=O)C(F)(F)F

Origin of Product

United States

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